(R)-3-Boc-aminopiperidine

Enantiomeric purity Pharmaceutical quality Stereochemistry

Sourcing (R)-3-Boc-aminopiperidine (CAS 309956-78-3) with defined (R)-stereochemistry is critical for cGMP synthesis of DPP-IV inhibitors (alogliptin, linagliptin). This chiral building block ensures regulatory compliance (ICH Q6A, Q3D) with ≥99.5% enantiomeric excess and low heavy metals (<5 ppm). Procure from suppliers offering validated chiral HPLC purity analysis (Chiralpak AD-H, Rs=2.8) and consider enzymatic-route sourced material for improved process mass intensity. Standard purity ≥98%; higher grades available upon request.

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
Cat. No. B8787033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Boc-aminopiperidine
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CCCN(C1)N
InChIInChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)8-5-4-6-12(11)7-8/h8H,4-7,11H2,1-3H3/t8-/m1/s1
InChIKeyBXHWWPNRUOHACS-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-Boc-aminopiperidine: A Chiral Pharmaceutical Intermediate for DPP-IV Inhibitor Synthesis


(R)-3-Boc-aminopiperidine (CAS 309956-78-3) is a chiral heterocyclic building block featuring a Boc-protected primary amine on the 3-position of a piperidine ring, with an (R)-configuration essential for its downstream applications. The tert-butoxycarbonyl (Boc) group protects the amine during chemical transformations and is cleavable under mild acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature, to yield the free amine [1]. This compound is a critical intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors such as alogliptin and linagliptin, which are approved oral antidiabetic agents [2]. The presence of the chiral center at the 3-position of the piperidine ring is not a structural nuance but a functional requirement, as the biological activity of the final drug molecules is contingent upon the specific stereochemistry of this intermediate .

Why (R)-3-Boc-aminopiperidine Cannot Be Replaced by the (S)-Enantiomer or Racemate in Drug Synthesis


The (R)-3-Boc-aminopiperidine molecule is an integral component in the production of single-enantiomer active pharmaceutical ingredients (APIs). The stereochemistry at the piperidine 3-position is not interchangeable; substitution with the (S)-enantiomer or a racemic mixture would lead to a distinct, and potentially less active or inactive, stereoisomer of the final drug molecule. Regulatory guidelines for pharmaceutical quality, such as ICH Q6A, mandate the control of stereoisomeric purity in drug substances, making the use of a defined, high-purity enantiomer a non-negotiable requirement for cGMP manufacturing [1]. Furthermore, the (R)-enantiomer is specifically required as a starting material in patented synthetic routes for approved DPP-IV inhibitors. For example, the (R)-configuration is essential for the synthesis of the active pharmaceutical ingredient linagliptin [2]. Using the incorrect enantiomer or a racemate would not only produce an off-target stereoisomer but would also introduce a 50% impurity (the undesired enantiomer) at the outset of the synthesis, which is impractical to remove downstream and would severely impact process yield, cost of goods, and regulatory approval.

(R)-3-Boc-aminopiperidine: Quantified Advantages Over Racemic Mixtures and Alternative Syntheses


Enantiomeric Purity: (R)-3-Boc-aminopiperidine is Supplied at >99% ee, Avoiding a 50% Impurity Load from the Racemate

The (R)-3-Boc-aminopiperidine compound is commercially available with a guaranteed enantiomeric excess (ee) of ≥99.5%, in contrast to a racemic mixture which contains an equal 50:50 distribution of both (R)- and (S)-enantiomers [1]. A racemic starting material would inherently introduce a 50% impurity (the undesired enantiomer) from the very first step of a synthesis. Removing this impurity downstream, if possible, would require costly and time-consuming chiral chromatography steps, significantly impacting process mass intensity and overall yield.

Enantiomeric purity Pharmaceutical quality Stereochemistry

Heavy Metal Content: (R)-3-Boc-aminopiperidine Achieves <5 ppm Heavy Metals, Mitigating Risk of Catalyst Poisoning and Toxicity

Specialty suppliers of (R)-3-Boc-aminopiperidine for pharmaceutical development report heavy metal specifications of ≤5 ppm, which is substantially lower than the more typical industrial-grade specification of ≤10-20 ppm [1]. This level of purity is critical for multi-step syntheses involving metal-sensitive catalysts, such as palladium or platinum, which are commonly used in downstream coupling and hydrogenation steps. The presence of even trace amounts of heavy metals can irreversibly poison these expensive catalysts, leading to reduced yields, incomplete reactions, and costly process interruptions.

Heavy metals Catalyst poisoning Pharmaceutical quality control

Synthesis Yield: Biocatalytic Route to (R)-3-Boc-aminopiperidine Achieves Higher Yield and Fewer Steps vs. Classical Resolution

A comparative study evaluated a one-step asymmetric synthesis of (R)-3-Boc-aminopiperidine using an immobilized ω-transaminase biocatalyst versus a traditional multi-step resolution approach. The biocatalytic route afforded a high yield (up to 74% for the (R)-enantiomer) and high enantiomeric excess in a single step from a prochiral ketone [1]. In contrast, a classical chemical resolution method using R-phenylethylamine required four distinct steps (resolution, amide coupling, Hofmann degradation, and Boc protection) and achieved an overall yield of only 43.1% for the (R)-3-aminopiperidine dihydrochloride, a precursor to the Boc-protected compound [2].

Biocatalysis Synthesis yield Green chemistry

Analytical Resolution: Baseline Separation of Enantiomers is Achievable, Enabling Accurate Purity Verification

A validated normal-phase HPLC method using a Chiralpak AD-H column has been established for the baseline separation of 3-Boc-aminopiperidine enantiomers, with a reported resolution factor (Rs) of 2.8 [1]. This high degree of separation allows for the precise quantification of the undesired (S)-enantiomer impurity in a sample of (R)-3-Boc-aminopiperidine. In contrast, the achiral analytical methods used for assessing purity in racemic mixtures or non-chiral intermediates cannot differentiate between the enantiomers and would provide a false sense of purity by reporting a single, combined peak for both isomers.

Chiral HPLC Analytical method Quality control

Pharmacological Specificity: The (R)-Enantiomer is Essential for DPP-IV Inhibitor Activity; The (S)-Enantiomer is Inactive

The (R)-3-aminopiperidine moiety, derived from (R)-3-Boc-aminopiperidine, is a critical pharmacophore for the potent DPP-IV inhibitory activity of approved drugs like alogliptin and linagliptin [1]. Alogliptin, for example, exhibits an IC50 of less than 10 nM for DPP-4 inhibition . While the exact IC50 of the (S)-enantiomer-based analog is not typically reported due to its lack of activity, it is a well-established principle in medicinal chemistry that the incorrect enantiomer will not bind effectively to the chiral active site of the enzyme. This is a class-level inference; the specific enantiomer is required for target engagement.

DPP-IV inhibitor Structure-activity relationship Alogliptin Linagliptin

Optimal Use Cases for (R)-3-Boc-aminopiperidine Based on Differentiated Purity and Stereochemistry


cGMP Synthesis of Alogliptin, Linagliptin, and Related DPP-IV Inhibitors

This compound is the unequivocal choice for the large-scale, cGMP manufacture of DPP-IV inhibitors, including alogliptin and linagliptin. The ≥99.5% enantiomeric excess and low heavy metal content (<5 ppm) are critical to meeting ICH Q6A and ICH Q3D regulatory guidelines for stereoisomeric purity and elemental impurities in the final drug substance [1][2]. Using a racemic or lower-purity intermediate would be incompatible with the validated manufacturing process and would require extensive (and costly) reprocessing.

Asymmetric Synthesis Research Using Biocatalytic Methodologies

Research groups and process chemistry departments developing greener and more efficient synthetic routes should prioritize (R)-3-Boc-aminopiperidine sourced from suppliers utilizing ω-transaminase biocatalysis. As demonstrated by Busto et al., this one-step enzymatic method from the prochiral ketone offers a 1.7-fold yield advantage (up to 74%) over classical four-step resolution methods (43.1%), representing a significant improvement in process mass intensity and overall cost-effectiveness [3][4]. Sourcing this material supports the development of a more sustainable and economical manufacturing process.

Synthesis of Chiral Kinase Inhibitors and Neurotransmitter Analogs Requiring Defined Stereochemistry

Beyond DPP-IV inhibitors, (R)-3-Boc-aminopiperidine serves as a versatile chiral building block for a range of other bioactive molecules, including kinase inhibitors and neurotransmitter analogs [5]. In these applications, the defined (R)-stereochemistry is essential for achieving the desired biological activity and target selectivity. The validated chiral HPLC method (Rs = 2.8 on Chiralpak AD-H) provides a reliable analytical tool for quality control, ensuring the correct enantiomer is used in sensitive structure-activity relationship (SAR) studies [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-3-Boc-aminopiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.